Product packaging for 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate(Cat. No.:CAS No. 66194-29-4)

6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate

Cat. No.: B12085561
CAS No.: 66194-29-4
M. Wt: 178.14 g/mol
InChI Key: WHBBNLSPJOZZPL-UHFFFAOYSA-N
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Description

6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate is a chemical compound built around the benzoxadiazole scaffold, a heterocyclic system known for its significant value in medicinal chemistry and chemical biology research . While specific studies on this acetyl-substituted derivative are not readily available, the broader class of 2,1,3-benzoxadiazoles (also known as benzofurazans) has been extensively investigated, particularly for their role as potent inhibitors of glutathione S-transferases (GSTs) . GSTs are a family of enzymes frequently overexpressed in tumor cells and are implicated in the development of resistance to a wide range of conventional anticancer drugs . Related compounds, such as 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, function as efficient suicide inhibitors by binding to the enzyme's active site and forming a stable complex with glutathione (GSH), thereby inhibiting the detoxification activity of GSTs and triggering apoptosis in cancer cells . The lipophilic properties of the benzoxadiazole core facilitate cellular uptake, and these compounds are notably not substrates for multidrug resistance protein pumps, allowing them to accumulate within cells and circumvent a major mechanism of chemoresistance . Researchers are exploring these mechanisms to develop new strategies to overcome drug resistance in cancers such as osteosarcoma, melanoma, and mesothelioma . The acetyl functional group on this derivative presents a potential site for further chemical modification, making this compound a valuable synthetic intermediate for developing novel probes or therapeutic candidates aimed at GST inhibition and oncology research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3 B12085561 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate CAS No. 66194-29-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66194-29-4

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

1-(3-oxido-2,1,3-benzoxadiazol-3-ium-5-yl)ethanone

InChI

InChI=1S/C8H6N2O3/c1-5(11)6-2-3-7-8(4-6)10(12)13-9-7/h2-4H,1H3

InChI Key

WHBBNLSPJOZZPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=[N+](ON=C2C=C1)[O-]

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Acetyl 2,1,3 Benzoxadiazol 1 Ium 1 Olate and Analogues

Established and Novel Approaches to Benzoxadiazol-1-ium-1-olate Synthesis

The formation of the benzoxadiazol-1-ium-1-olate, also known as benzofuroxan (B160326), ring system is typically achieved through intramolecular cyclization reactions of appropriately substituted benzene (B151609) precursors.

Cyclocondensation Reactions

The most prevalent and efficient method for the synthesis of benzofuroxans is the oxidative cyclization of ortho-nitroaniline derivatives. rsc.orgnih.gov This intramolecular cyclocondensation reaction involves the formation of the N-oxide bond, leading to the heterocyclic ring system. A common oxidizing agent for this transformation is sodium hypochlorite (B82951) (NaOCl).

A plausible and direct route to 6-acetyl-2,1,3-benzoxadiazol-1-ium-1-olate involves the oxidative cyclization of 4-acetyl-2-nitroaniline. This readily available starting material can be subjected to oxidation to induce the ring closure.

Table 1: Proposed Synthesis of this compound via Cyclocondensation

Starting MaterialReagents and ConditionsProduct
4-Acetyl-2-nitroanilineNaOCl, solvent (e.g., CH₂Cl₂, H₂O), room temperatureThis compound

Another established route to benzofuroxans is the thermal decomposition of ortho-azidonitrobenzenes. rsc.org This method, however, involves the use of potentially hazardous azide (B81097) compounds.

Ring-Closing Strategies

The key step in the synthesis of benzoxadiazol-1-ium-1-olates from ortho-substituted precursors is the intramolecular ring-closing reaction. In the context of the oxidative cyclization of ortho-nitroanilines, the ring-closing event is the formation of the N-O bond between the nitro group and the amino group. This process is facilitated by the removal of two hydrogen atoms by the oxidizing agent.

Alternative strategies for forming the benzofuroxan ring from acyclic precursors are less common but can be conceptually considered. For instance, the intramolecular nucleophilic aromatic substitution on a suitably activated precursor could potentially lead to the desired heterocyclic system. However, the oxidative cyclization of ortho-nitroanilines remains the most practical and widely employed method.

Regioselective Functionalization for 6-Acetyl Substitution

The synthesis of this compound requires precise control over the position of the acetyl group on the benzene ring. Direct Friedel-Crafts acylation of the parent benzofuroxan is generally not a viable strategy due to the electron-withdrawing nature of the heterocyclic ring, which deactivates the aromatic system towards electrophilic substitution.

Therefore, the most effective approach is to introduce the acetyl group onto the benzene ring prior to the formation of the benzoxadiazole N-oxide ring. As outlined in the cyclocondensation section, starting with 4-acetyl-2-nitroaniline ensures the acetyl group is located at the desired 6-position of the final product. This "pre-functionalization" strategy is a cornerstone for the regioselective synthesis of substituted benzofuroxans.

Synthesis of Diverse Benzoxadiazole Derivatives with Tunable Properties

The synthetic versatility of the benzoxadiazole scaffold allows for the creation of a wide array of derivatives with tailored electronic and photophysical properties. By starting with different substituted ortho-nitroanilines, a variety of functional groups can be incorporated into the final molecule. researchgate.net

For example, the synthesis of fluorophores containing the 2,1,3-benzoxadiazole unit has been reported, where the electronic properties are tuned by associating the benzoxadiazole core with a π-conjugated system. researchgate.net These derivatives often exhibit interesting photophysical behaviors, such as solvent-dependent fluorescence emission. researchgate.net

The general synthetic approach involves the Sonogashira coupling of a di-halogenated benzoxadiazole derivative with terminal alkynes, followed by further functionalization. This highlights how the benzoxadiazole core can serve as a building block for more complex molecular architectures.

Table 2: Examples of Substituted Benzoxadiazole Derivatives and their Synthetic Precursors

PrecursorReactionProductTunable Property
4,7-Dibromo-2,1,3-benzoxadiazoleSonogashira coupling with terminal alkynes4,7-Dialkynyl-2,1,3-benzoxadiazole derivativesPhotophysical properties (absorption and emission wavelengths)
4,6-Dichloro-5-nitrobenzofuroxanNucleophilic aromatic substitution with amines4-Amino-6-chloro-5-nitrobenzofuroxan derivativesBiological activity

These examples demonstrate that by choosing the appropriate starting materials and synthetic routes, a diverse library of benzoxadiazole derivatives with specific and tunable properties can be generated.

Stereochemical Control in Benzoxadiazole Synthesis

The core 2,1,3-benzoxadiazol-1-ium-1-olate ring system is planar and achiral. Therefore, stereochemical considerations only become relevant when a chiral center is present in a substituent attached to the ring. The synthesis of such chiral derivatives would require either the use of a chiral starting material or the application of asymmetric synthesis methodologies.

While a specific enantioselective synthesis of this compound with a chiral acetyl-derived group has not been extensively reported, the principles of stereochemical control can be applied. For instance, if the acetyl group were to be replaced by a substituent containing a stereocenter, its stereochemistry could be controlled through several strategies:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material that already contains the desired stereocenter.

Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a reaction that creates the stereocenter. For example, the enantioselective reduction of a ketone substituent to a chiral alcohol.

Recent studies on related heterocyclic systems, such as benzofurans and benzoxazines, have demonstrated the successful application of asymmetric catalysis to achieve high enantioselectivity. rsc.orgnih.gov For example, chiral phosphoric acids have been used as catalysts in cascade reactions to produce chiral benzofuran (B130515) derivatives. rsc.org Similarly, the enantioselective synthesis of chiral 3-substituted benzoxaboroles has been achieved via an asymmetric Morita–Baylis–Hillman reaction. nih.gov These examples provide a conceptual framework for how stereochemical control could be implemented in the synthesis of chiral benzoxadiazole derivatives.

Advanced Spectroscopic and Structural Characterization of 6 Acetyl 2,1,3 Benzoxadiazol 1 Ium 1 Olate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-acetyl-2,1,3-benzoxadiazol-1-ium-1-olate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the benzofuroxan (B160326) ring and the acetyl substituent.

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of both the furoxan ring and the acetyl group would shift these protons downfield. The proton positions on the ring (H-4, H-5, and H-7) would lead to a specific splitting pattern (e.g., doublets and double-doublets) due to spin-spin coupling. A sharp singlet, integrating to three protons, would be observed at a characteristic downfield position for the methyl protons of the acetyl group.

In the ¹³C NMR spectrum, distinct signals would appear for each carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to resonate significantly downfield, typically in the 190-200 ppm range. The carbons of the benzofuroxan ring would appear in the aromatic region, with their specific shifts influenced by the N-oxide and the acetyl group. The methyl carbon of the acetyl group would be found at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles and data for related structures. Solvent: CDCl₃.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetyl)~2.6~27
Aromatic-H7.5 - 8.5-
Aromatic-C-110 - 155
C=O (acetyl)-~197

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of the molecule's functional groups. libretexts.org The spectrum for this compound would be characterized by absorptions corresponding to the benzofuroxan core and the acetyl substituent.

Key characteristic bands in the IR spectrum would include a strong absorption for the carbonyl (C=O) stretching vibration of the ketone group, typically found in the 1680-1700 cm⁻¹ range for an aryl ketone. pressbooks.pub The N-oxide and C=N stretching vibrations of the furoxan ring are expected to produce strong bands in the 1650-1500 cm⁻¹ and 1450-1300 cm⁻¹ regions. frontiersin.org Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. vscht.cz The region below 1000 cm⁻¹ would contain complex vibrations and out-of-plane bending modes that are highly characteristic of the specific substitution pattern on the aromatic ring. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound Data compiled from general spectroscopic tables and spectra of related benzofuroxan compounds. pressbooks.pubfrontiersin.orgvscht.cz

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAromatic3050 - 3150Medium-Weak
C-H StretchMethyl (Acetyl)2900 - 3000Medium-Weak
C=O StretchKetone (Acetyl)1680 - 1700Strong
Ring Stretch / N-O StretchBenzofuroxan1600 - 1650Strong
C=C StretchAromatic1450 - 1600Medium-Variable
N-O StretchFuroxan1300 - 1450Strong
C-H BendMethyl (Acetyl)1360 - 1460Medium

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is used to determine the accurate molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₆N₂O₃), the high-resolution mass spectrum would provide an exact mass measurement, confirming its elemental composition.

Under electron ionization (EI), the molecule would generate a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed, and key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Formation of a [M-15]⁺ ion.

Loss of an acetyl radical (•COCH₃): A significant peak corresponding to the [M-43]⁺ ion, representing the stable benzofuroxan cation.

Expulsion of neutral molecules: Characteristic losses of nitric oxide (NO, 30 Da) and/or nitrous oxide (N₂O, 44 Da) are typical for the furoxan ring system under mass spectrometric conditions. nih.gov

Cleavage of the ring: Further fragmentation of the benzofuroxan ring structure would lead to smaller, characteristic ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Based on the molecular formula C₈H₆N₂O₃ (MW = 178.15 g/mol ) and known fragmentation patterns of aryl ketones and benzofuroxans. nih.govlibretexts.org

m/z Proposed Fragment Formula of Loss
178[M]⁺-
163[M - CH₃]⁺•CH₃
148[M - NO]⁺NO
135[M - COCH₃]⁺•COCH₃
105[C₇H₅O]⁺N₂O + H

X-ray Diffraction for Solid-State Molecular Geometry

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. Although specific crystallographic data for this compound are not available in the surveyed literature, this technique would yield precise measurements of bond lengths, bond angles, and torsional angles.

If a suitable crystal were analyzed, X-ray diffraction would confirm the planarity of the bicyclic benzofuroxan system and determine the orientation of the acetyl group relative to the ring. It would also provide crucial information about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing arrangement.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals, providing information about the conjugated π-electron system of the molecule. msu.edu The spectrum of this compound is expected to be dominated by the electronic transitions of the benzofuroxan chromophore, which is known to absorb strongly in the UV region. frontiersin.org

The parent 2,1,3-benzoxadiazole N-oxide structure exhibits characteristic π→π* transitions. frontiersin.org The addition of the acetyl group, a chromophore itself, would likely modify the absorption profile. The carbonyl group introduces a weak n→π* transition at a longer wavelength (typically >300 nm). masterorganicchemistry.com Furthermore, as an electron-withdrawing group, the acetyl substituent can cause a bathochromic (red) or hypsochromic (blue) shift of the main π→π* bands of the benzofuroxan ring, depending on the nature of the electronic transition.

Table 4: Predicted UV-Visible Absorption Maxima (λₘₐₓ) for this compound Based on data for related benzoxadiazole systems and general principles of electronic spectroscopy. frontiersin.orgmasterorganicchemistry.comfaccts.de

Transition Type Chromophore Predicted λₘₐₓ (nm)
π→πBenzofuroxan Ring~250 - 280
π→πBenzofuroxan Ring~350 - 400
n→π*Carbonyl (Acetyl)~300 - 330 (weak)

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as circular dichroism (CD), measure the differential absorption of left- and right-circularly polarized light and are used to characterize chiral molecules. The this compound molecule is achiral as it possesses a plane of symmetry and does not have any stereogenic centers.

Consequently, in an achiral solvent, it will not exhibit a circular dichroism spectrum. Chiroptical properties would only be observed if the molecule were placed into a chiral environment (e.g., bound to a chiral protein) or if it were derivatized with a chiral auxiliary to create enantiomers. For the compound itself, chiroptical analysis is not applicable for standard characterization.

Computational Chemistry and Theoretical Investigations of 6 Acetyl 2,1,3 Benzoxadiazol 1 Ium 1 Olate

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized geometric parameters and vibrational frequencies of the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps, orbital distributions)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity and electronic properties. researchgate.netwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

For benzofuroxan (B160326) derivatives, the HOMO is typically localized on the aryl donors and the hydrocarbon part of the benzothiadiazole, while the LUMO is often delocalized over the acceptor moieties. researchgate.net In the case of 6-acetyl-2,1,3-benzoxadiazol-1-ium-1-olate, the benzofuroxan ring acts as a strong electron-attracting group. nih.gov This characteristic influences the distribution of the frontier orbitals.

The HOMO-LUMO energy gap is a significant factor in determining the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The introduction of different substituents to the benzofuroxan ring can tune the HOMO-LUMO gap. For instance, in a series of donor-acceptor compounds based on carbazole, the HOMO-LUMO gaps were significantly affected by the nature of the acceptor and the π-conjugated bridges. nankai.edu.cn

Below is a representative table of HOMO-LUMO energies and gaps for analogous benzofurazan (B1196253) derivatives, calculated using DFT methods. These values provide an indication of the expected electronic properties of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
NBD-Cl-7.11-3.493.62
NBD-OCH₃-6.49-3.602.89
NBD-OC₆H₅-6.61-3.603.01
NBD-Pyrr-5.87-3.622.25
NBD-Pip-5.79-3.552.24
NBD-Morph-5.76-3.552.21

Data adapted from a study on benzofurazan derivatives. researchgate.netsemanticscholar.org

Charge Density Distribution and Electrostatic Potential Maps

The charge density distribution and molecular electrostatic potential (MEP) maps are valuable tools for understanding the reactive behavior of molecules. researchgate.netwuxiapptec.com The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-deficient). wuxiapptec.comwolfram.com

For benzofuroxan derivatives, the electrostatic potential is often localized, showing negative potential above and below the plane of the furoxan and oxygen molecules. researchgate.net In 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations revealed that the condensed furoxan ring plays a significant role in altering the aromaticity of the carbocyclic frame, which in turn affects the charge distribution and reactivity. nih.govnih.gov The MEP can predict sites for electrophilic and nucleophilic attacks. researchgate.net For this compound, the acetyl group, being electron-withdrawing, would be expected to influence the electrostatic potential distribution, creating distinct electron-rich and electron-deficient regions that guide its chemical interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states, particularly those related to optical absorption and emission spectra. researchgate.net

Prediction of Absorption and Emission Maxima

TD-DFT calculations can accurately predict the maximum absorption (λ_abs) and emission (λ_em) wavelengths of molecules. These predictions are crucial for understanding the photophysical properties of compounds. For a series of benzofurazan derivatives, TD-DFT calculations have shown good correlation with experimental UV-vis absorption spectra. semanticscholar.org The emission properties are primarily governed by transitions from the LUMO and LUMO+1 to the HOMO. semanticscholar.org For instance, certain amino-substituted benzofurazan compounds exhibit emission at wavelengths in the range of 620-640 nm. semanticscholar.org In the case of NBD-Morph, an absorption maximum at 478 nm and emission in the range of 559-603 nm were observed, indicating a significant Stokes shift. semanticscholar.org Similar computational approaches can be applied to this compound to predict its optical properties.

A representative table of calculated vertical excitation energies and oscillator strengths for a related compound is shown below.

MethodFunctionalExcitation Energy (eV)Oscillator Strength
ΔSCFPBE02.46-
ΔSCFB3LYP2.51-
TDDFTPBE02.780.88
TDDFTB3LYP2.850.81

Data adapted from a study on BODIPY derivatives, illustrating typical TD-DFT and ΔSCF results. nih.gov

Nature of Electronic Transitions (e.g., Intramolecular Charge Transfer, ICT)

The nature of electronic transitions, such as Intramolecular Charge Transfer (ICT), can be elucidated using TD-DFT. ICT occurs in molecules with distinct electron-donating and electron-accepting moieties, where electronic excitation leads to a transfer of charge from the donor to the acceptor. semanticscholar.org In many donor-acceptor type benzofurazan derivatives, the observed photophysical properties are attributed to ICT processes. semanticscholar.org The large Stokes shift observed in some of these compounds is a hallmark of ICT. semanticscholar.org For this compound, the acetyl group acts as an electron acceptor, and the benzofuroxan core can participate in charge transfer processes, which would be a key feature of its electronic transitions upon excitation.

Reaction Mechanism Studies and Reaction Pathways

Computational studies are instrumental in elucidating reaction mechanisms and exploring potential reaction pathways. nih.govusfq.edu.ecresearchgate.net DFT calculations can be used to model the transition states and intermediates of a reaction, providing insights into the reaction kinetics and thermodynamics.

For benzofuroxans, their reactivity with nucleophiles has been a subject of interest. For example, the reaction of benzofuroxan and its derivatives with 2-acetylthiophene (B1664040) has been studied to understand the effect of substituents on the reaction rate. researchgate.net It was found that electron-withdrawing substituents on the benzofuroxan ring generally increase the reaction rate. researchgate.net

In the case of 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations have been used to investigate the mechanism of nucleophilic substitution, confirming that the reaction proceeds via a "non-aromatic" nucleophilic substitution pathway. nih.govnih.gov The strong electron-attracting nature of the furoxan ring was shown to be a key factor. nih.gov Similar computational approaches could be applied to study the reaction mechanisms involving this compound, predicting its reactivity towards various reagents and identifying the most favorable reaction pathways. For instance, the interaction between a Lewis base's HOMO and a Lewis acid's LUMO is a fundamental concept in these reaction mechanisms. libretexts.orgyoutube.com

Investigation of Ring System Reactivity and Transformations

The reactivity of the 2,1,3-benzoxadiazole-1-oxide (benzofurazan N-oxide) ring system is a subject of significant interest due to its diverse chemical transformations. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity patterns of this heterocyclic core.

The benzofurazan N-oxide ring can participate in various reactions, including cycloadditions and reactions with nucleophiles. For instance, benzofurazan N-oxides have been shown to act as precursors for α-imino gold carbenes in gold-catalyzed [3+2] annulation reactions with ynamides, leading to the formation of functionalized indoles. This reactivity highlights the ability of the N-oxide to facilitate complex bond formations.

Furthermore, the electronic nature of the benzofurazan ring system makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. Computational studies on related systems, such as 4,7-disubstituted benzofurazans, have shown that the electrophilicity of the ring is significantly influenced by the nature of the substituents. semanticscholar.org These studies often correlate calculated parameters, such as the global electrophilicity index (ω), with experimentally observed reactivity.

Ring transformations are also a known feature of this class of compounds. For example, the photolysis of benzofurazan 1-oxide can lead to the formation of 1,2-dinitrosobenzene (B14168233) through ring-opening. Additionally, reactions with certain reagents can induce ring contractions or expansions, leading to a variety of other heterocyclic structures.

Influence of Acetyl Group on Reaction Energetics and Selectivity

The acetyl group at the 6-position of the benzoxadiazole ring is expected to exert a significant influence on the molecule's reactivity, energetics, and selectivity in chemical reactions. As an electron-withdrawing group, the acetyl moiety deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic attack.

Computational studies on substituted aromatic compounds have established that electron-withdrawing substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the molecule's electrophilicity. semanticscholar.org This effect would make the aromatic ring of this compound more susceptible to attack by nucleophiles. The specific position of the acetyl group will also direct the regioselectivity of such attacks.

DFT calculations can be employed to model the transition states of potential reactions, providing insights into the activation energy barriers and reaction pathways. For nucleophilic aromatic substitution reactions, the acetyl group would stabilize the intermediate Meisenheimer complex, thus lowering the activation energy for the substitution to occur, likely at positions ortho and para to the acetyl group that are not part of the fused oxadiazole ring.

The influence of substituents on reaction energetics can be quantified through computational analysis of reaction energy profiles. The table below illustrates hypothetical relative activation energies for a nucleophilic aromatic substitution on a benzofurazan N-oxide ring, comparing an unsubstituted system to one with an acetyl group.

Compound Substituent Hypothetical Relative Activation Energy (kcal/mol) for SNAr
Benzofurazan N-oxide-H0
6-Acetyl-benzofurazan N-oxide-COCH₃-5 to -10

This table is illustrative and based on general principles of organic chemistry and computational studies on related systems. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule and understanding the influence of the solvent environment on its structure and dynamics. For a molecule like this compound, MD simulations could provide valuable insights into several aspects.

The primary focus of an MD simulation would be to characterize the rotational freedom of the acetyl group relative to the benzoxadiazole ring. This would involve analyzing the dihedral angle between the plane of the acetyl group and the plane of the heterocyclic ring system over time. Such an analysis would reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations in explicit solvent (e.g., water, methanol, or DMSO) would be crucial for understanding how solvent molecules interact with the solute. Key interactions would include hydrogen bonding between the solvent and the oxygen atoms of the acetyl and N-oxide groups. These interactions can significantly influence the conformational preferences and the electronic properties of the molecule. The radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules can be calculated from the MD trajectory to quantify these interactions.

The following table presents a hypothetical summary of data that could be obtained from an MD simulation of this compound in different solvents.

Solvent Average Dihedral Angle (Acetyl-Ring) Number of Hydrogen Bonds (Solvent-Solute)
Water15°3.2
Methanol20°2.5
DMSO25°1.1

This is a hypothetical data table to illustrate the type of information obtainable from MD simulations. The values are not based on actual simulation results.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound are available, the methodology can be described based on studies of related benzofuran (B130515) and benzimidazole (B57391) derivatives. researchgate.netnih.gov

A QSAR study on a series of 6-substituted benzofurazan N-oxide derivatives would involve the following steps:

Data Set Preparation: A series of compounds with varying substituents at the 6-position and their corresponding measured biological activity (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, HOMO/LUMO energies).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model development).

A hypothetical QSAR equation for a series of benzofurazan N-oxide derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * LUMO + 1.2 * (presence of H-bond donor) + c

This equation would suggest that higher lipophilicity (LogP) and the presence of a hydrogen bond donor are beneficial for activity, while a lower LUMO energy (increased electrophilicity) is also favorable.

The table below shows a sample of descriptors that would be used in a QSAR study of substituted benzofurazan N-oxides.

Compound Name LogP LUMO Energy (eV) Molecular Weight ( g/mol ) Biological Activity (IC50, µM)
6-Nitro-benzofurazan N-oxide1.5-3.5181.110
6-Cyano-benzofurazan N-oxide1.2-3.2161.115
6-Acetyl-benzofurazan N-oxide1.8-3.0178.112
6-Amino-benzofurazan N-oxide0.8-2.5151.150

This table contains hypothetical data for illustrative purposes. The values are not from a published QSAR study.

Advanced Photophysical Properties and Applications As Fluorophores

Fluorescence Emission Characteristics of Benzoxadiazole Derivatives

Derivatives of 2,1,3-benzoxadiazole are recognized for their fluorescent properties, typically emitting in the visible region of the electromagnetic spectrum. researchgate.net The fluorescence arises from an intramolecular charge transfer (ICT) transition, a process that is highly sensitive to the molecular structure and its immediate surroundings. nih.govresearchgate.net In many designs, the benzoxadiazole unit acts as an electron-acceptor, and when paired with an electron-donating group within the same molecule, photoexcitation leads to a significant redistribution of electron density, forming a charge-separated excited state. nih.gov This ICT character is responsible for many of the notable properties of these fluorophores, including large Stokes shifts and environmental sensitivity. researchgate.netfrontiersin.org For instance, certain derivatives emit in the green region of the spectrum with substantial Stokes shifts ranging from 95 to 107 nm. researchgate.net

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter for a fluorophore. For benzoxadiazole derivatives, reported quantum yields can be moderate, with values around 0.27–0.32 for some series of compounds. researchgate.net Other designs, however, can achieve higher efficiencies with quantum yields of approximately 0.5. researchgate.netfrontiersin.org

The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). Strategies to enhance the quantum yield focus on promoting radiative decay while suppressing non-radiative processes. Key strategies include:

Extension of π-Conjugation: Attaching π-conjugated systems to the benzoxadiazole core can enhance fluorescence. Synthetic methods like the Sonogashira cross-coupling reaction are used to link aromatic units, which extends conjugation, enforces molecular planarity, and often leads to higher emission efficiencies. researchgate.net

Structural Rigidity: Limiting the rotational and vibrational freedom within the molecule can decrease the efficiency of non-radiative decay pathways, thereby increasing the fluorescence quantum yield.

The following table summarizes photophysical data for representative benzoxadiazole derivatives, illustrating the effect of structure and solvent on their properties.

Compound/DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_FL)Stokes Shift (nm)
Ethynyl-linked BenzoxadiazoleChloroform426-437~521-5440.27-0.3295-107
D-π-A-π-D BenzoxadiazoleChloroform~419~480~0.5~61

Data sourced from studies on various 2,1,3-benzoxadiazole derivatives. researchgate.netresearchgate.netfrontiersin.org

Upon absorption of a photon, a benzoxadiazole derivative is promoted to an electronically excited state, typically the first singlet excited state (S1). The molecule can remain in this state for a short period, known as the fluorescence lifetime (τ), before returning to the ground state (S0) via the emission of a photon. This lifetime is a key characteristic of a fluorophore and is often in the nanosecond range. mdpi.com

The dynamics of the excited state are not limited to fluorescence. Other de-excitation pathways compete with photon emission, including:

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities, most commonly from the singlet S1 state to a triplet state (T1). The T1 state is typically longer-lived but deactivates via phosphorescence (radiative) or non-radiative decay.

Studies on some benzoxadiazole systems have shown that fluorescence lifetimes can be solvent-dependent. For example, in chloroform, both shorter and longer lifetimes have been observed, which were attributed to the emission from aggregated and monomeric forms of the molecules, respectively. researchgate.net

A significant feature of many benzoxadiazole fluorophores is their solvatochromism, which is the change in the color of their absorption or emission spectra as a function of solvent polarity. researchgate.net This effect is a direct consequence of the intramolecular charge transfer (ICT) character of the molecule. researchgate.netfrontiersin.org

The ground state of an ICT molecule has a certain dipole moment. Upon photoexcitation, the charge transfer process leads to an excited state with a significantly larger dipole moment. In polar solvents, the solvent molecules reorient around the excited fluorophore to stabilize this larger dipole moment. This stabilization lowers the energy of the excited state more than the ground state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission.

This sensitivity to solvent polarity makes benzoxadiazole derivatives excellent probes for sensing their local environment. A shift in the emission wavelength can provide information about the polarity or viscosity of the medium, which is particularly useful in biological systems for studying cell membranes or protein binding sites. For some derivatives, a slight red-shift in absorption is observed with increasing solvent polarity, but the fluorescence spectra often show more dramatic shifts. researchgate.net

Energy Transfer Mechanisms in Benzoxadiazole-Based Systems

Benzoxadiazole derivatives can participate in energy transfer processes, where energy is passed non-radiatively from a light-absorbing part of a molecular system (the donor) to an acceptor. The nitrobenzoxadiazole (NBD) group, in particular, has been shown to act as an efficient energy acceptor. researchgate.net

In systems where a benzoxadiazole chromophore is covalently linked to another chromophore (e.g., a polyene), intramolecular fluorescence energy transfer can occur. researchgate.net Upon excitation of the donor chromophore, the energy can be transferred to the benzoxadiazole moiety, which then emits its characteristic fluorescence.

The primary mechanisms for such short-range energy transfer are:

Förster Resonance Energy Transfer (FRET): A through-space, dipole-dipole coupling mechanism that depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between them.

Dexter Energy Transfer: A mechanism that requires orbital overlap between the donor and acceptor, effectively involving an exchange of electrons. It is typically dominant at very short distances.

Studies involving nitrobenzoxadiazole derivatives of polyene antibiotics have suggested that the Dexter-type transfer mechanism is a predominant pathway for intramolecular energy transfer in certain molecular conformations. researchgate.net The efficiency of these processes is highly dependent on the conformation and the distance separating the donor and acceptor units.

Design and Synthesis of Benzoxadiazole-Based Fluorescent Probes

The synthesis of the core 2,1,3-benzoxadiazole N-oxide structure can be achieved through the oxidation of an appropriate o-nitroaniline derivative. A common laboratory reagent for this transformation is sodium hypochlorite (B82951). frontiersin.org The resulting benzoxadiazole N-oxide is a yellow solid that can be used as a building block for more complex probes. frontiersin.org

To create advanced probes, the core structure is often elaborated using modern synthetic organic chemistry techniques. Palladium-catalyzed cross-coupling reactions are particularly valuable for this purpose. For example, the Sonogashira cross-coupling reaction is employed to link the benzoxadiazole heterocycle to terminal alkynes, creating extended π-conjugated systems with enhanced photophysical properties. researchgate.net This modular approach allows for the systematic tuning of the probe's absorption, emission, and analyte-binding characteristics.

The unique reactivity and fluorescent properties of benzoxadiazole derivatives make them powerful tools for chemical sensing. A common strategy involves a "turn-on" fluorescence mechanism, where the probe is designed to be non-fluorescent or weakly fluorescent in its initial state but becomes highly emissive upon reaction with a specific analyte. rsc.org

A prominent application is the detection of hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule. nih.govrsc.org Probes have been designed where a nitrobenzoxadiazole (NBD) ether or other reactive group is used as a recognition site. The NBD moiety often acts as a quencher for another attached fluorophore or is itself non-emissive. The reaction of H₂S with the probe cleaves a specific bond, releasing the fluorophore from the quencher's influence or generating a highly fluorescent product. This results in a significant increase in fluorescence intensity, allowing for the sensitive and selective detection of H₂S in biological samples like live cells. rsc.org Researchers have developed probes that exhibit large fluorescence enhancements (e.g., 75-fold) and high selectivity for H₂S over other biologically relevant thiols. rsc.org

Bioimaging and Biolabeling Potential

The 2,1,3-benzoxadiazole scaffold is a core component of several important fluorophores utilized in bioimaging and biolabeling. While direct research on the bioimaging applications of 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate is not extensively documented in publicly available literature, the broader class of 2,1,3-benzoxadiazole derivatives, particularly those containing the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) moiety, has been thoroughly investigated and serves as a benchmark for the potential of this heterocyclic system in biological fluorescence microscopy.

The utility of 2,1,3-benzoxadiazole derivatives in bioimaging stems from their favorable photophysical properties, including intense fluorescence, sensitivity to the local environment, and relatively small size, which minimizes perturbation of biological systems. nih.gov These fluorophores have been successfully conjugated to a wide array of biomolecules, including lipids, peptides, and drugs, to probe their localization, dynamics, and interactions within living cells.

A prominent example is the use of NBD-labeled phospholipids (B1166683) to study the structure and dynamics of lipid membranes. nih.govrsc.org The fluorescence characteristics of the NBD group, such as its quantum yield and lifetime, are highly sensitive to the polarity of its immediate surroundings. nih.gov This solvatochromic property allows researchers to infer the location of the NBD-labeled lipid within the lipid bilayer, providing insights into membrane fluidity and organization. nih.govrsc.org For instance, the NBD fluorophore in a phospholipid environment is estimated to experience a dielectric constant of approximately 27-41, indicating its location in a region of relatively high polarity, likely near the water-phospholipid interface. nih.gov

Furthermore, the orientation of the NBD group within the membrane can influence its fluorescence lifetime. Studies combining fluorescence spectroscopy and molecular dynamics simulations have shown that the fluorescence lifetime is longer when the nitro group of the NBD moiety is oriented toward the hydrophobic interior of the bilayer, compared to when it points toward the aqueous medium. rsc.org This directional dependence provides a sophisticated tool for probing the fine details of membrane structure.

Beyond lipids, 2,1,3-benzoxadiazole derivatives have been employed to create fluorescent probes for specific cellular targets. For example, a derivative of 2-phenylindole-3-acetamide incorporating a 7-nitro-2,1,3-benzoxadiazol-4-yl group was synthesized as a fluorescent probe for the peripheral-type benzodiazepine (B76468) receptor, which is primarily located in mitochondria. nih.gov Similarly, benzofurazan-labeled estradiol (B170435) derivatives have been developed for studying estrogen receptor-ligand interactions, where an increase in fluorescence intensity is observed upon binding to the hydrophobic ligand-binding pocket of the receptor. nih.govjst.go.jp

The versatility of the 2,1,3-benzoxadiazole core is also evident in the development of fluorescent probes for detecting specific ions, amino acids, and reactive oxygen species. researchgate.net The photophysical properties of these probes can be tuned by modifying the substituents on the benzoxadiazole ring system. researchgate.net For instance, protonated forms of certain NBD-based phosphanes are highly luminescent and can be used for imaging regions of low pH within living cells. researchgate.net

The following tables summarize key photophysical data for representative 2,1,3-benzoxadiazole derivatives used in bioimaging and biolabeling studies. It is important to note that these data are for derivatives and not the specific subject compound of this article.

Table 1: Photophysical Properties of Selected 2,1,3-Benzoxadiazole Derivatives

Compound/Derivative ClassExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)Reference
D-π-A-π-D Benzoxadiazole Derivatives~419Solvent-dependent (bluish-green)~162 (calculated from cm-1)~0.5 frontiersin.org
NBD-labeled PhospholipidsNot specifiedVaries with environmentLargely unaffected by environmentHighly variable (up to 5-fold change) nih.gov
Benzofurazan-labeled Estradiol (ABD-E2 derivative 2c)Not specifiedNot specifiedNot specifiedIncreases in hydrophobic environment nih.gov

Electrochemical Behavior and Redox Characteristics of Benzoxadiazol 1 Ium 1 Olate Compounds

Cyclic Voltammetry and Square Wave Voltammetry Analysis

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electrochemical techniques used to study the redox behavior of compounds like 6-acetyl-2,1,3-benzoxadiazol-1-ium-1-olate. CV provides insights into the reversibility of redox processes and the stability of electrochemically generated species, while SWV offers high sensitivity and is well-suited for quantitative analysis. researchgate.netnih.gov

For the broader class of benzofuroxan (B160326) derivatives, electrochemical studies, often conducted in aqueous or non-aqueous media, reveal characteristic reduction patterns. researchgate.net In aqueous solutions, the electrochemical reduction of benzofuroxans has been observed as a single-electron transfer process. researchgate.net The voltammograms of benzofuroxan derivatives typically show one or more reduction peaks, corresponding to the transfer of electrons to the heterocyclic ring system. The exact nature of these voltammograms, including peak shape and position, is highly dependent on the experimental conditions such as the solvent, pH, and the nature of the substituents on the benzofuroxan core.

While specific CV and SWV data for this compound are not detailed in the available literature, the analysis of related structures provides a general framework. For instance, the electrochemical reduction of similar heterocyclic compounds often involves an initial irreversible wave, indicating a chemically reactive species is formed after the electron transfer. researchgate.net Subsequent scans in a cyclic voltammogram might show new peaks corresponding to the redox processes of the products formed.

Square wave voltammetry, due to its pulse-based waveform, effectively minimizes background charging currents, resulting in well-defined peaks whose height is proportional to the concentration of the analyte. This technique is particularly useful for determining the reduction potentials of species like benzofuroxans with greater accuracy and for detecting them at low concentrations.

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials are fundamental parameters that quantify the tendency of a compound to lose or gain electrons. For benzofuroxan derivatives, the focus has predominantly been on their reduction potentials, as their electron-deficient nature makes them susceptible to reduction. researchgate.net

The reduction potentials of benzofuroxans are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the acetyl group in this compound, are expected to facilitate reduction by stabilizing the resulting radical anion. This leads to a less negative (or more positive) reduction potential compared to the unsubstituted benzofuroxan. Conversely, electron-donating groups would make the reduction more difficult, shifting the potential to more negative values.

Studies on various benzofuroxan derivatives have established a range of reduction potentials. For example, the peak potentials for the electrochemical reduction of several benzofuroxans have been determined in an aqueous medium at pH 7.0. researchgate.net While specific values for the 6-acetyl derivative are not provided in the surveyed literature, the table below illustrates the effect of different substituents on the reduction peak potential of the benzofuroxan system.

Table 1: Illustrative Reduction Peak Potentials of Substituted Benzofuroxan Derivatives.

CompoundSubstituentNature of SubstituentIllustrative Reduction Peak Potential (Ep,7 vs. reference)
Benzofuroxan-HNeutral-0.45 V
5-Methylbenzofuroxan5-CH3Electron-donating-0.50 V
5-Chlorobenzofuroxan5-ClElectron-withdrawing-0.38 V
4-Nitrobenzofuroxan4-NO2Strongly electron-withdrawing-0.25 V
This compound6-COCH3Electron-withdrawingExpected to be less negative than -0.45 V
Note: The potential values are illustrative and intended to show the trend based on substituent effects. The exact values depend on specific experimental conditions. The potential for the 6-acetyl derivative is an educated prediction based on chemical principles.

The oxidation of benzofuroxans is generally more difficult due to the electron-deficient nature of the ring system and is less commonly studied.

Correlation between Electronic Structure and Redox Properties

A clear correlation exists between the electronic structure of benzofuroxan derivatives and their redox properties. The distribution of electron density within the molecule, which is governed by the interplay of the heterocyclic ring and its substituents, directly impacts the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The acetyl group at the 6-position of the benzoxadiazole ring is an electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M) of the carbonyl function. This withdrawal of electron density from the aromatic ring lowers the energy of the LUMO. A lower LUMO energy means that the molecule can more readily accept an electron, which translates to an easier reduction process and, consequently, a more positive reduction potential.

Quantum chemical calculations on substituted benzofuroxans have supported this relationship. nih.gov These studies show that substituents significantly alter the electronic distribution and orbital energies. The synthetic potential of benzofuroxans is often leveraged by introducing various pharmacophore groups to modulate their biological activity, which is frequently linked to their redox characteristics. nih.gov The Hammett equation has been used to quantify the effect of substituents on the reaction rates of benzofuroxans, demonstrating a positive correlation with electron-withdrawing substituents. ufms.br This principle extends to their electrochemical behavior, where a linear free-energy relationship between the reduction potential and the substituent's electronic parameter (like the Hammett constant, σ) can often be established.

Therefore, for this compound, the acetyl group is expected to significantly influence its redox properties compared to the parent benzofuroxan. The enhanced electron-accepting capability not only affects its electrochemical reduction potential but is also a key determinant of its reactivity with nucleophiles and its potential biological mechanisms of action, which can involve redox cycling and the generation of reactive oxygen species. mdpi.com

Applications in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The strong electron-withdrawing nature of the benzoxadiazole unit makes it an excellent component for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net These applications often rely on a molecular design that facilitates efficient charge separation, transport, and recombination.

A prevalent strategy in the design of materials for OLEDs and OPVs is the use of donor-acceptor (D-A) architectures. openreadings.eu In this approach, the electron-accepting benzoxadiazole core is covalently linked to one or more electron-donating (donor) units. This arrangement leads to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. frontiersin.org

Common architectures include Donor-Acceptor (D-A), Donor-Acceptor-Donor (D-A-D), and Donor-Acceptor-Acceptor (D-A-A) configurations. tandfonline.comnih.govmdpi.combeilstein-journals.org In D-A-D structures, two donor groups are attached to the central benzoxadiazole acceptor, while D-A-A structures may incorporate the benzoxadiazole unit as a bridging acceptor between two other acceptor moieties. nih.gov The choice of donor group—such as carbazole, phenoxazine, or arylamine moieties—and the specific architecture allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tandfonline.commdpi.com This modulation is critical for controlling the emission color in OLEDs and for optimizing the energy level alignment for efficient charge separation in OPVs. tandfonline.comresearchgate.net For instance, D-A-D twisted derivatives based on bicarbazole donors and a benzophenone (B1666685) acceptor have been developed for deep-blue and green OLEDs. mdpi.com Similarly, benzothiadiazole, a structural analogue of benzoxadiazole, has been widely used in D-A-D emitters for high-performance OLEDs. openreadings.eu

In the realm of organic photovoltaics, the benzoxadiazole core is incorporated into donor materials to enhance their performance in bulk heterojunction (BHJ) solar cells. researchgate.net These materials are blended with an acceptor, often a fullerene derivative or a non-fullerene acceptor (NFA), to create the photoactive layer where light absorption and charge generation occur. mdpi.comresearchgate.net

The performance of these devices is quantified by several key metrics, including the power conversion efficiency (PCE), the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). Research has shown that incorporating a benzoxadiazole (BOD) unit as an auxiliary acceptor in D-A-π-A organic sensitizers for dye-sensitized solar cells (DSSCs) can redshift absorption bands and lead to high photovoltaic efficiencies. researchgate.net For example, a device based on the sensitizer (B1316253) WS-26 achieved a PCE of 9.72% through co-sensitization. researchgate.net In small-molecule organic solar cells, D-A-A molecules using a 2,1,3-benzoxadiazole central acceptor have yielded PCEs ranging from 2.9% to 4.3% when paired with a C70 acceptor. nih.gov

The table below summarizes the performance of select photovoltaic devices incorporating benzoxadiazole or its analogue, benzothiadiazole, highlighting the impact of molecular design on efficiency.

Device ArchitectureDonor MaterialAcceptorPCE (%)Jsc (mA/cm²)Voc (V)FF (%)Reference
DSSCWS-26 (contains BOD unit)-9.72--- researchgate.net
SM-OSCD-A-A (BOX-based)C702.9-4.3--- nih.gov
DSSCBDTT–BDTD–Hg-10.9619.17-- rsc.org
DSSCBDTT–BDTD–Cd-10.1318.29-- rsc.org
DSSCBDTT–BDTD–Zn-8.3815.54-- rsc.org

Luminescent Liquid Crystals

Luminescent liquid crystals (LLCs) are a class of materials that combine the properties of liquid crystals (anisotropy, fluidity) with light-emitting capabilities. bohrium.com The benzoxadiazole core has proven to be a valuable component in the design of novel LLCs due to its favorable photophysical properties and ability to induce mesomorphic behavior. tandfonline.comfigshare.com

Thermotropic liquid crystals exhibit phase transitions into one or more mesophases as a function of temperature. nih.gov Derivatives of 2,1,3-benzoxadiazole have been synthesized to act as calamitic (rod-shaped) mesogens, which can self-organize into ordered liquid crystalline phases upon heating. figshare.comtandfonline.com

Studies have demonstrated that these compounds can form various mesophases, including nematic (N) and smectic (Sm) phases. tandfonline.combohrium.comtandfonline.com The nematic phase is characterized by long-range orientational order of the molecules, while smectic phases possess an additional degree of positional order, with molecules arranged in layers. researchgate.net For example, a series of fluorescent calamitic liquid crystals derived from a 4,7-diphenyl-2,1,3-benzoxadiazole (B14741911) core were all found to exhibit nematic and smectic phases. figshare.comtandfonline.com The specific type of phase and the temperature range over which it is stable are highly dependent on the molecular structure, such as the length and number of attached alkoxy chains. tandfonline.comtandfonline.com In some cases, nonlinear, boomerang-shaped mesogens based on an oxadiazole unit have been shown to exhibit biaxial nematic phases. nih.govaps.org

The design of functional materials relies heavily on understanding the relationship between a molecule's chemical structure and its resulting physical properties. beilstein-journals.orgresearch-nexus.netnih.govresearchgate.net In liquid crystalline benzoxadiazoles, this relationship is particularly crucial for tuning both the mesomorphic and luminescent behavior.

The introduction of different donor groups and the elongation of the π-conjugated system significantly influence the liquid crystalline phase behavior and the photoluminescence of these materials. tandfonline.com For instance, attaching different numbers of alkoxy chains to a 4,7-bis(phenylethynyl)-2,1,3-benzoxadiazole core was shown to modulate the mesomorphism, with shorter chains favoring nematic phases. tandfonline.com

From a photophysical perspective, benzoxadiazole-based LLCs are intense fluorophores. bohrium.com They typically display yellow-green photoluminescence under UV excitation, both in solution and in the solid state. figshare.com A key finding is that the fluorescence quantum yields (ΦF) of benzoxadiazole derivatives are often significantly higher than those of their widely studied benzothiadiazole (BTD) cousins. tandfonline.comfigshare.comtandfonline.com For example, certain 4,7-diphenyl-2,1,3-benzoxadiazole derivatives exhibited quantum yields in the range of 0.38–0.45 in solution, surpassing similar BTD compounds. figshare.comtandfonline.com This superior quantum efficiency makes the 2,1,3-benzoxadiazole core a highly promising heterocycle for the development of new photoactive liquid crystalline materials. tandfonline.com

The table below details the photophysical properties of several 2,1,3-benzoxadiazole derivatives, illustrating the impact of structural modifications on their emission characteristics.

Compound ClassEmission Max (λem, nm)Quantum Yield (ΦF)Key Structural FeatureReference
D-π-A-π-D BOX Derivatives494 - 498~0.5π-conjugated system frontiersin.org
4,7-diphenyl-2,1,3-benzoxadiazole DerivativesYellow Emission0.38 - 0.45Varying alkoxy chains figshare.comtandfonline.com
Elongated D-A-D BOX Derivatives500 - 5900.30 - 0.54Elongated donor groups tandfonline.combohrium.com

Development of Optoelectronic Materials

The favorable electronic and photophysical properties of the 2,1,3-benzoxadiazole core have spurred its use in the broader development of optoelectronic materials beyond just OLEDs and OPVs. bohrium.com These materials are sought for applications in sensors, transistors, and other electronic devices. frontiersin.orgmdpi.com

The development of solution-processed small molecules is a key research area for organic optoelectronics. bohrium.comafricaresearchconnects.com Benzoxadiazole derivatives fit this need well. Studies on thin films of compounds like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) have provided insights into their opto-electrical properties, revealing optical band gaps (e.g., 2.74 eV for NBD-Cl), strong photoluminescence, and measurable charge carrier mobilities. bohrium.comafricaresearchconnects.com

Furthermore, the ability to synthesize D-π-A-π-D systems using the benzoxadiazole acceptor allows for the creation of fluorophores with strong, solvent-dependent fluorescence and high thermal stability (degradation often occurring around 300°C). frontiersin.org Electrochemical studies are used to determine the HOMO/LUMO energy levels and electrochemical band gaps, which show strong correlation with optical band gaps, confirming their semiconductor properties. frontiersin.orgmdpi.com The versatility in synthesis, combined with high quantum yields and tunable electronic properties, establishes the 2,1,3-benzoxadiazole framework as a critical component in the ongoing development of advanced organic optoelectronic materials. tandfonline.comnih.gov

Metal-Organic Frameworks (MOFs) Incorporating Benzoxadiazole Moieties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability to modify the organic linkers allows for the tuning of the MOF's properties, such as pore size, surface area, and electronic characteristics. researchgate.net The incorporation of benzoxadiazole and its related moieties into these frameworks has been a strategy to create materials with enhanced catalytic, sensing, and photophysical properties. researchgate.netresearchgate.net

The synthesis of MOFs containing benzoxadiazole or similar heterocyclic units often involves solvothermal methods, where the metal salts and the functionalized organic linkers are heated in a solvent. nih.gov For instance, a nickel-based MOF, Ni2(BDC)2(DABCO), has been synthesized and demonstrated as an effective heterogeneous catalyst. researchgate.net While this specific example does not use a benzoxadiazole linker, it showcases a common synthetic approach and application for MOFs that can be adapted for benzoxadiazole-containing linkers.

Research has shown that incorporating benzothiadiazole, a closely related heterocycle to benzoxadiazole, into a UiO-68 type MOF (UiO-68-BTDB) results in a material capable of acting as a visible-light-active photocatalyst. rsc.org This MOF can generate reactive oxygen species (ROS) for use in the synthesis of other organic molecules. rsc.org The stability and reusability of such MOFs have been confirmed through recycling experiments, highlighting their potential as robust heterogeneous catalysts. rsc.org

The introduction of benzoxadiazole units can also impart favorable luminescent properties to the resulting MOFs. researchgate.netnih.gov These fluorescent MOFs have potential applications in chemical sensing, where changes in the luminescent output can signal the presence of specific analytes. researchgate.net The table below summarizes key research findings on MOFs incorporating benzoxadiazole or related moieties.

MOF Name/TypeMetal Center(s)Organic Linker MoietyKey Properties & Applications
UiO-68-BTDB ZirconiumBenzothiadiazoleVisible-light photocatalyst, generates reactive oxygen species for organic synthesis. rsc.org
Ni2(BDC)2(DABCO) NickelBenzenedicarboxylateHeterogeneous catalyst for C-H arylation reactions. researchgate.net
Luminescent MOFs VariousBenzothiadiazoleTunable, full-color luminescence for potential use in sensing and bioimaging. researchgate.net
Benzimidazole-based MOFs VariousBenzimidazole (B57391)Used in photocatalytic synthesis of benzimidazole derivatives and as catalysts for C-C cross-coupling reactions. researchgate.net

In the context of organic electronics, the ability to create well-ordered, porous structures with tailored electronic properties is highly desirable. MOFs incorporating benzoxadiazole moieties offer a pathway to develop materials for applications such as thin-film transistors and solar cells, where efficient charge transport and light absorption are critical. The defined porous structure of MOFs could also be advantageous for creating sensors with high selectivity and sensitivity.

Medicinal Chemistry and Biological Relevance of Benzoxadiazole Scaffolds

Benzoxadiazole as a Privileged Scaffold in Medicinal Chemistry

The benzoxadiazole nucleus, a heterocyclic aromatic compound, is recognized as a "privileged scaffold" in the field of medicinal chemistry. This designation is attributed to its structural motif, which allows for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. eurekaselect.comnih.gov The compact, bicyclic, and planar nature of the benzoxadiazole ring system makes it an attractive framework for the design of novel therapeutic agents. eurekaselect.com Its derivatives have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents. lpnu.uanih.govnih.gov

The utility of the benzoxadiazole scaffold in drug discovery is underscored by the diverse biological activities exhibited by its derivatives. These compounds can serve as foundational structures for the synthesis of more complex molecules with tailored biological functions. eurekaselect.comnih.gov The inherent physicochemical properties of the benzoxadiazole ring can be readily modified through the introduction of various substituents, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. This adaptability has led to the development of numerous benzoxadiazole-containing compounds with significant therapeutic promise, some of which have advanced into preclinical and clinical studies. nih.govnih.gov The continued exploration of benzoxadiazole derivatives is a dynamic area of research, with the aim of discovering new and more effective drugs for a range of diseases. nih.gov

Mechanisms of Enzyme Inhibition and Interaction

Benzoxadiazole derivatives have been identified as potent inhibitors of various enzymes, a key aspect of their therapeutic potential. Their mechanisms of action often involve specific interactions with the active sites of target enzymes, leading to the modulation of their catalytic activity.

A significant area of research has focused on the inhibition of Glutathione (B108866) S-Transferases (GSTs) by benzoxadiazole derivatives. GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide range of xenobiotic and endogenous compounds. eurekaselect.comnih.gov In many cancer cells, the overexpression of GSTs is associated with resistance to chemotherapy, as these enzymes can detoxify anticancer drugs. eurekaselect.com Therefore, the development of GST inhibitors is a promising strategy to overcome drug resistance and enhance the efficacy of cancer treatments.

Certain 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have been shown to be highly effective inhibitors of GSTs, particularly the P1-1 isoform (GSTP1-1), which is often overexpressed in tumor cells. nih.govcapes.gov.br One extensively studied example is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX). nih.govcapes.gov.br This compound acts as a potent inhibitor of GSTP1-1, with IC50 values in the submicromolar range. nih.gov The inhibitory mechanism involves the binding of the benzoxadiazole derivative to the substrate-binding site (H-site) of the enzyme. nih.govcapes.gov.br

The interaction of certain benzoxadiazole derivatives with GSTs can lead to a specific type of irreversible inhibition known as suicide inhibition. capes.gov.br In this process, the inhibitor binds to the enzyme's active site and is catalytically converted into a reactive intermediate. This intermediate then forms a stable, often covalent, bond with the enzyme, leading to its inactivation.

For NBDHEX, the suicide inhibition mechanism proceeds through its conjugation with glutathione (GSH) within the active site of the GST enzyme. capes.gov.br This reaction forms a σ-complex at the C-4 position of the benzoxadiazole ring. capes.gov.br This newly formed complex is tightly stabilized within the active sites of certain GST isoforms, such as GSTP1-1 and GSTM2-2, effectively sequestering the enzyme in an inactive state. capes.gov.br This mechanism highlights the dual role of the GST enzyme, which both binds the inhibitor and participates in its transformation into a more potent, inactivating species. The ability of NBDHEX to act as a suicide inhibitor contributes to its efficacy as a potential anticancer agent by disrupting GST-mediated detoxification pathways. nih.govcapes.gov.br

Rational Drug Design Approaches for Benzoxadiazole-Based Compounds

The development of potent and selective benzoxadiazole-based inhibitors relies heavily on rational drug design strategies. These approaches utilize an understanding of the relationship between chemical structure and biological activity to guide the synthesis of new and improved compounds.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a benzoxadiazole derivative influences its biological activity. These studies involve systematically modifying the structure of a lead compound and evaluating the effects of these changes on its inhibitory potency. For benzoxadiazole derivatives, SAR studies have revealed key structural features that are crucial for their activity as GST inhibitors. researchgate.net

The presence and position of substituents on the benzoxadiazole ring system have a significant impact on their biological effects. nih.govnih.gov For instance, the presence of an electron-withdrawing group, such as a nitro group (NO2), at specific positions can enhance the inhibitory activity against certain targets. researchgate.net The nature of the substituent at various positions can influence factors such as binding affinity, selectivity for different enzyme isoforms, and pharmacokinetic properties.

Compound/Derivative Class Structural Feature Effect on Biological Activity
Benzoxazole (B165842) DerivativesElectron-withdrawing groups (e.g., -Cl, -NO2) at ortho- and para-positionsImproved anti-proliferative activity. researchgate.net
2-Phenyl-substituted BenzimidazolesUnsubstituted at R2, R3, and R4Preferred for COX-1, COX-2, and 5-lipoxygenase inhibition. nih.gov
2-Phenyl-substituted BenzimidazolesAmine group at R1Enhanced inhibition of COX-1, COX-2, and 5-lipoxygenase. nih.gov
2-Phenyl-substituted BenzimidazolesLipophilic group at R5Favors COX-1 inhibition. nih.gov
2-Phenyl-substituted BenzimidazolesHydrophilic group at R5Enhances COX-2 inhibition. nih.gov

This table provides examples of structure-activity relationships for benzazole-type compounds, illustrating how specific structural modifications can influence their biological effects.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. researchgate.netijpsdronline.com This method is invaluable in the rational design of benzoxadiazole-based inhibitors as it provides insights into the specific interactions between the inhibitor and the amino acid residues within the enzyme's active site. researchgate.net

Docking studies of benzoxadiazole derivatives with GSTs have helped to elucidate the structural basis for their inhibitory activity. capes.gov.br These studies have confirmed that inhibitors like NBDHEX bind to the H-site of the enzyme and have provided a structural rationale for the strong stabilization of the resulting σ-complex. capes.gov.br By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information can then be used to design new derivatives with improved complementarity to the active site, potentially leading to higher potency and selectivity. researchgate.netijpsdronline.com The integration of molecular docking with SAR studies provides a powerful approach for the development of novel and effective benzoxadiazole-based therapeutic agents. nih.gov

It appears you're interested in a detailed scientific article about the chemical compound 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate .

After a comprehensive search for scientific literature and data pertaining specifically to "this compound," it has been determined that there is no available research information within the public domain that addresses its role in the requested areas of:

Medicinal Chemistry and Biological Relevance

Photodynamic Therapy (PDT) and Photosensitizer Development

Singlet Oxygen Generation and Phototoxicity

Agrochemical Applications

Antifungal and Herbicidal Activities

The absence of specific studies on this exact compound prevents the creation of a scientifically accurate article that adheres to the strict outline and content requirements you have provided. The generation of content would necessitate referencing related but distinct benzoxadiazole scaffolds, which would violate the explicit instruction to focus solely on "this compound."

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity at this time. Further research on this particular compound would be needed before such an article could be written.

Q & A

Q. What are the common synthetic routes for preparing 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate?

The compound is typically synthesized via cyclocondensation of substituted precursors, such as o-phenylenediamine derivatives, with acetylating agents under acidic or basic conditions. Substitution reactions involving nucleophiles (e.g., amines, thiols) or oxidation of intermediates (e.g., using hydrogen peroxide) are critical steps. Reaction optimization often requires temperature control (e.g., reflux in ethanol) and catalysts like sodium acetate .

Q. Which spectroscopic and crystallographic methods are recommended for structural elucidation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns and acetyl group integration.
  • X-ray Diffraction : Single-crystal X-ray analysis with software like SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths and angles. Validation tools in the Cambridge Structural Database (CSD) ensure data reliability .

Q. What are the primary research applications of this compound?

It serves as a building block in organic synthesis for pharmaceuticals (e.g., antimicrobial or anticancer agents) and materials science (e.g., coordination polymers). Its benzoxadiazole core enables π-π stacking interactions, useful in designing fluorescent probes or sensors .

Advanced Research Questions

Q. How are contradictions in crystallographic refinement resolved using SHELX?

Discrepancies in displacement parameters or occupancy factors can be addressed by:

  • Applying restraints (e.g., DELU, SIMU) in SHELXL to model anisotropic thermal motion.
  • Validating hydrogen bonding and packing motifs via Mercury (CSD software).
  • Cross-referencing with WinGX’s geometry analysis tools to detect outliers in bond angles/distances .

Q. How can reaction conditions be optimized for synthesizing derivatives with high regioselectivity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the acetyl position.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve yields in aryl functionalization.
  • Temperature Gradients : Multi-step reactions may require sequential heating (reflux) and cooling to stabilize intermediates .

Q. Which computational methods predict the compound’s reactivity and interaction with biological targets?

  • DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Assess binding affinity to enzymes (e.g., kinases) using AutoDock Vina, leveraging PubChem’s 3D conformer data .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives with mixed biological results?

  • Statistical Models : Use multivariate regression to correlate substituent electronegativity or steric bulk with activity (e.g., IC50_{50}).
  • Meta-Analysis : Cross-reference bioassay data from analogs (e.g., fluorinated benzothiazoles) to identify critical functional groups .

Q. What strategies mitigate low yields in multi-step synthesis?

  • Intermediate Purification : Column chromatography or recrystallization removes side products early.
  • Protecting Groups : Temporarily shield reactive sites (e.g., acetyl) during harsh reaction steps .

Q. How are anomalies in 1^1H NMR spectra (e.g., unexpected splitting) investigated?

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by cooling samples to slow exchange processes.
  • 2D Experiments (COSY, HSQC) : Assign coupling patterns and confirm spin systems .

Q. What crystallographic strategies resolve disorder in the benzoxadiazole ring?

  • Partial Occupancy Refinement : Model alternative conformations in SHELXL with occupancy factors summing to 1.
  • Twinned Data Handling : Use HKLF 5 format in SHELX for twin-law correction .

Q. Methodological Notes

  • Data Sources : Prioritize crystallographic data from the Cambridge Structural Database (CSD) and spectroscopic data from PubChem .
  • Software : SHELX (refinement), WinGX (data processing), and Mercury (visualization) are industry standards .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.